WX-037
Description
WX-037 is a novel pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with potent activity against the α and δ isoforms (IC₅₀ values in the nanomolar range) and weaker inhibition of β and γ isoforms and DNA-dependent protein kinase (DNA-PK). Preclinical studies demonstrate its efficacy in tumor models with PIK3CA mutations or PTEN loss, where it suppresses AKT and S6 phosphorylation, leading to growth inhibition (GI₅₀: 112–2934 nM in colorectal cancer cell lines) . In vivo, this compound exhibits dose-dependent pharmacokinetics, with plasma and tumor concentrations exceeding GI₅₀ values at 6 hours post-dose but declining below therapeutic thresholds by 24 hours .
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
WX037.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Potency and Selectivity
WX-037’s isoform selectivity and potency profile differentiate it from other PI3K inhibitors (Table 1):
| Compound | PI3K Isoform Selectivity | mTOR Inhibition | Key GI₅₀ (nM) | Clinical Stage |
|---|---|---|---|---|
| This compound | α, δ > β, γ, DNA-PK | No | 112 (HT29), 2934 (HCT116) | Preclinical |
| Pictilisib | Pan-class I (α, β, γ, δ) | No | 157 (HT29), 1081 (HCT116) | Phase II |
| Idelalisib | δ > α, β, γ | No | ~10–50 (lymphoma models) | Approved (CLL) |
| Alpelisib | α-specific | No | ~50–250 (PIK3CA mutants) | Approved (breast cancer) |
Key Findings :
Mechanistic Differentiation
- mTOR-Independent Activity : this compound’s lack of mTOR inhibition contrasts with dual PI3K/mTOR inhibitors (e.g., NVP-BEZ235), reducing off-target metabolic toxicities .
- Synergy with MEK Inhibitors : In combination with WX-554 (MEK inhibitor), this compound demonstrates synergistic growth inhibition (combination index <1.0) in HCT116 and HT29 models, surpassing pictilisib’s reported effects. This synergy correlates with enhanced suppression of ERK and S6 phosphorylation .
Pharmacokinetics and Tolerability
In Vivo Efficacy
- Single-Agent Activity: this compound (50 mg/kg) induces tumor growth delay in HCT116 xenografts, mirroring pictilisib’s effects. However, its activity in HT29 models (PIK3CA mutant) is more pronounced, with tumor regression observed at higher doses .
- Combination Therapy: Co-administration with WX-554 (2 mg/kg) extends time-to-tumor-quadrupling (RTV4) by 2.5× vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
